(3,6-Dihydro-2H-pyran-4-YL)boronic acid

Descripción general

Descripción

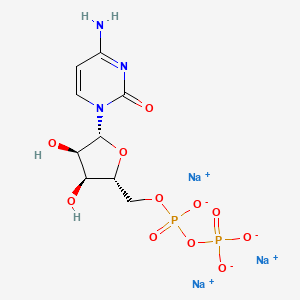

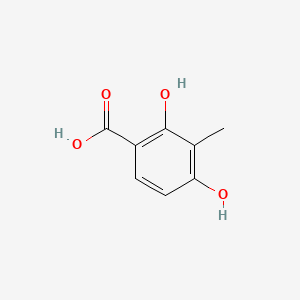

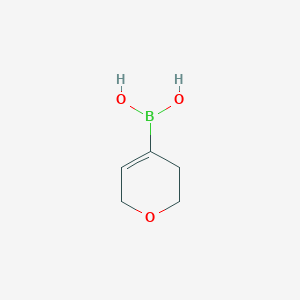

“(3,6-Dihydro-2H-pyran-4-YL)boronic acid” is a chemical compound with the molecular formula C5H9BO3 . It has an average mass of 127.934 Da and a monoisotopic mass of 128.064468 Da . This compound is also known by its IUPAC name, 3,6-dihydro-2H-pyran-4-ylboronic acid .

Molecular Structure Analysis

The molecular structure of “(3,6-Dihydro-2H-pyran-4-YL)boronic acid” consists of a pyran ring with a boronic acid group attached to the 4th carbon . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis

“(3,6-Dihydro-2H-pyran-4-YL)boronic acid” has a density of 1.2±0.1 g/cm^3, a boiling point of 293.1±50.0 °C at 760 mmHg, and a flash point of 131.1±30.1 °C . It has a molar refractivity of 31.1±0.4 cm^3, a polar surface area of 50 Å^2, and a molar volume of 109.5±5.0 cm^3 . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediary

(3,6-Dihydro-2H-pyran-4-YL)boronic acid: is widely used as an intermediate in organic synthesis . Its boronic acid group is pivotal in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds. This compound is particularly valuable in Suzuki-Miyaura coupling reactions, where it can be used to couple with various halides or pseudohalides.

Agrochemical Research

In the field of agrochemicals, this compound serves as a building block for the synthesis of various herbicides and pesticides . Its ability to form stable boronate complexes is exploited to create compounds that can selectively target and disrupt the growth of weeds and pests.

Pharmaceutical Development

This boronic acid derivative finds applications in pharmaceutical research, where it is used to synthesize a wide range of drug candidates . It is particularly useful in the development of enzyme inhibitors, as the boronic acid moiety can reversibly bind to the active sites of enzymes, thereby modulating their activity.

Dyestuff Field

In the dyestuff industry, (3,6-Dihydro-2H-pyran-4-YL)boronic acid is utilized to create complex molecules that exhibit desired color properties . It can be used to introduce boronic acid functionalities into dye molecules, which can then undergo further reactions to fine-tune the color and stability of the dye.

Endocannabinoid System Modulators

The compound is instrumental in synthesizing modulators for the endocannabinoid system (ECS) . These modulators can influence various physiological processes, including pain sensation, mood, and appetite, making them potential therapeutic agents for a range of conditions.

Embryonic Ectoderm Development Inhibitors

It also plays a role in the synthesis of inhibitors targeting embryonic ectoderm development (EED) . EED is a component of the polycomb repressive complex 2 (PRC2), which is involved in gene silencing. Inhibitors of EED have potential applications in cancer therapy, as they can disrupt the epigenetic mechanisms that contribute to tumor growth and proliferation.

Safety and Hazards

“(3,6-Dihydro-2H-pyran-4-YL)boronic acid” is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Mecanismo De Acción

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

It’s worth noting that boronic acids can influence a variety of biochemical pathways due to their ability to interact with diverse biological targets .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their small size and polarity . The impact of these properties on the bioavailability of (3,6-Dihydro-2H-pyran-4-YL)boronic acid would need further investigation.

Result of Action

Given the general reactivity of boronic acids, it can be inferred that this compound may induce changes in the function of its target molecules, potentially leading to downstream effects at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3,6-Dihydro-2H-pyran-4-YL)boronic acid. For instance, it is known to be moisture sensitive and should be stored away from water/moisture . Additionally, it should be stored away from oxidizing agents to maintain its stability .

Propiedades

IUPAC Name |

3,6-dihydro-2H-pyran-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO3/c7-6(8)5-1-3-9-4-2-5/h1,7-8H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWATSXVUOJOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCOCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635114 | |

| Record name | 3,6-Dihydro-2H-pyran-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,6-Dihydro-2H-pyran-4-YL)boronic acid | |

CAS RN |

1002127-60-7 | |

| Record name | 3,6-Dihydro-2H-pyran-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.